4-(2-Formylphenyl)-2-formylphenol
Description
4-(2-Formylphenyl)-2-formylphenol (CAS: 400747-55-9, molecular formula: C₁₄H₁₀O₃, molecular weight: 214.23 g/mol) is a bifunctional aromatic compound featuring two formyl (-CHO) groups at the 2- and 4-positions of a phenolic backbone. Its structure enables versatile reactivity, particularly in hydrogen bonding and coordination chemistry, making it valuable in polymer synthesis and crystal engineering . The compound is typically synthesized via condensation reactions involving hydroxybenzaldehyde derivatives and phosphoryl chloride under reflux conditions, as seen in analogous syntheses of tris(2-formylphenyl) phosphate .
Properties
IUPAC Name |
5-(2-formylphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-8-11-3-1-2-4-13(11)10-5-6-14(17)12(7-10)9-16/h1-9,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRXZJISRPMPMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685046 | |
| Record name | 4'-Hydroxy[1,1'-biphenyl]-2,3'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111120-67-2 | |
| Record name | 4'-Hydroxy[1,1'-biphenyl]-2,3'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Formylphenyl)-2-formylphenol typically involves the formylation of phenolic compounds. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction proceeds under mild conditions, typically at room temperature, and yields the desired formylated product.
Industrial Production Methods
Industrial production of this compound may involve similar formylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Formylphenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: KMnO₄ in an alkaline medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: 4-(2-Carboxyphenyl)-2-carboxyphenol.
Reduction: 4-(2-Hydroxymethylphenyl)-2-hydroxymethylphenol.
Substitution: 4-(2-Formylphenyl)-2-formyl-5-nitrophenol (nitration product).
Scientific Research Applications
4-(2-Formylphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(2-Formylphenyl)-2-formylphenol involves its reactive formyl groups, which can form covalent bonds with nucleophiles such as amines and thiols. This reactivity allows it to modify biological molecules and pathways, potentially leading to therapeutic effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Key Comparisons
Structural Variations: Substituent Position: The position of formyl groups significantly impacts reactivity. For example, this compound’s para-formyl group facilitates polymer crosslinking , whereas 5-(4-Formylphenyl)-2-formylphenol’s meta-formyl group may hinder symmetry in supramolecular assemblies . Functional Groups: The ethylthio group in 4-(4-Ethylthiophenyl)-2-formylphenol introduces sulfur-based reactivity (e.g., thiol-ene click chemistry) , while the hydroxymethyl group in 2-Formyl-4-(4-hydroxymethylphenyl)phenol enhances solubility in polar solvents .
Synthetic Methods: Condensation Reactions: this compound is synthesized via methods similar to tris(2-formylphenyl) phosphate, involving phosphoryl chloride and hydroxybenzaldehydes . Diazenyl Derivatives: Compounds like 2-Formyl-4-(phenyldiazenyl)phenyl methyl carbonate are synthesized via diazo coupling, enabling applications in dyes .
Hydrogen Bonding and Crystal Packing: this compound forms robust hydrogen-bonded networks due to its two formyl groups and phenolic -OH, critical for crystal engineering . In contrast, 2-Formyl-4-(4-hydroxymethylphenyl)phenol’s hydroxymethyl group introduces additional hydrogen-bond donors, altering crystal packing .
Polymer Networks: Tris(2-formylphenyl) phosphate polymers demonstrate high thermal stability (80–86% yield), a property likely shared by this compound-based polymers .
Research Findings and Data
Thermal and Spectroscopic Data
- Diazenyl Derivatives : FT-IR and Raman spectra confirm the presence of -N=N- and carbonate groups, with λmax in UV-Vis spectra around 450 nm .
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